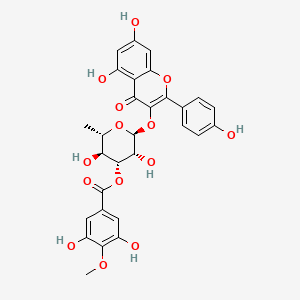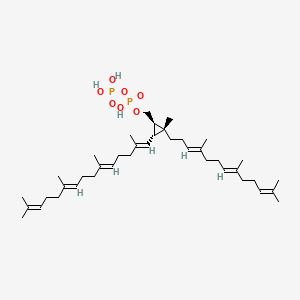
Prephytoene diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,3R)-prephytoene diphosphate is the (1R,2R,3R)-diastereomer of prephytoene diphosphate. It is a conjugate acid of a (1R,2R,3R)-prephytoene diphosphate(3-). It is an enantiomer of a (1S,2S,3S)-prephytoene diphosphate.
Aplicaciones Científicas De Investigación
Carotenoid Biosynthesis
Prephytoene diphosphate plays a crucial role in the biosynthesis of carotenoids, particularly in the initial steps. A study on Erwinia herbicola identified the crtE gene, which encodes for the enzyme geranylgeranyl diphosphate synthase. This enzyme converts geranylgeranyl diphosphate (GGPP) into prephytoene diphosphate and subsequently into phytoene, an early carotenoid precursor (Math, Hearst, & Poulter, 1992). Similarly, a study on Capsicum chromoplast stroma found that a single protein, named phytoene synthase, catalyzes the synthesis of phytoene from prephytoene diphosphate (Dogbo, Laferriere, D'harlingue, & Camara, 1988).
Photoinduced Synthesis in Microorganisms
The synthesis of prephytoene diphosphate can be photoinduced in certain microorganisms. Research on a Mycobacterium species revealed that light exposure leads to the synthesis of prephytoene pyrophosphate and its synthetase, suggesting the importance of light in regulating carotene precursor synthesis (Gregonis & Rilling, 1973).
Role in Higher Plant Chloroplasts
In higher plants, the biosynthesis of isoprenoids, including carotenoids, involves prephytoene diphosphate. A study demonstrated that higher plants use a mevalonate-independent pathway in chloroplasts for isoprenoid biosynthesis, which includes the formation of prephytoene diphosphate (Lichtenthaler, Schwender, Disch, & Rohmer, 1997).
Enzymatic Activity and Regulation
Further understanding of prephytoene diphosphate's role is enhanced by studies on enzymes like phytoene synthase from Erwinia herbicola. This enzyme, essential for carotenoid biosynthesis, catalyzes the conversion of GGPP to prephytoene diphosphate and then to phytoene (Iwata-Reuyl, Math, Desai, & Poulter, 2003).
Plant Metabolism
The metabolism of plastid terpenoids, including the synthesis of phytoene from prephytoene pyrophosphate, is a critical process in various plant plastids. This synthesis occurs in the stromal fraction of chloroplasts, etioplasts, and amyloplasts (Dogbo, Bardat, Laferriere, Quennemet, Brangeon, & Camara, 1987).
Propiedades
Número CAS |
38005-61-7 |
|---|---|
Nombre del producto |
Prephytoene diphosphate |
Fórmula molecular |
C40H68O7P2 |
Peso molecular |
722.9 g/mol |
Nombre IUPAC |
[(1R,2R,3R)-2-methyl-3-[(1E,5E,9E)-2,6,10,14-tetramethylpentadeca-1,5,9,13-tetraenyl]-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C40H68O7P2/c1-31(2)17-11-19-33(5)21-13-23-35(7)25-15-26-37(9)29-38-39(30-46-49(44,45)47-48(41,42)43)40(38,10)28-16-27-36(8)24-14-22-34(6)20-12-18-32(3)4/h17-18,21-22,25,27,29,38-39H,11-16,19-20,23-24,26,28,30H2,1-10H3,(H,44,45)(H2,41,42,43)/b33-21+,34-22+,35-25+,36-27+,37-29+/t38-,39-,40-/m1/s1 |
Clave InChI |
RVCNKTPCHZNAAO-UZDKSQMHSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/[C@@H]1[C@H]([C@]1(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |
Otros números CAS |
38005-61-7 |
Descripción física |
Solid |
Sinónimos |
prelycopersene pyrophosphate prephytoene pyrophosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



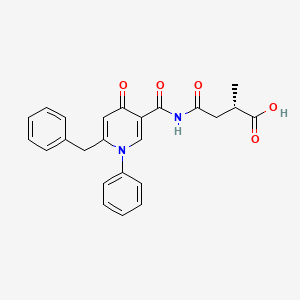
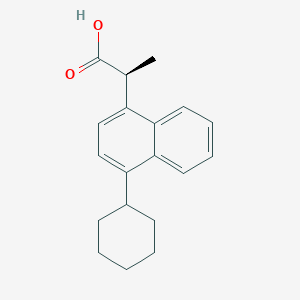
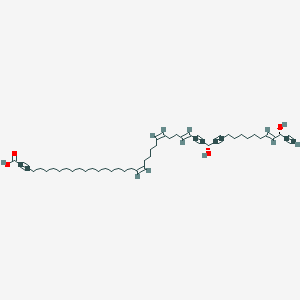

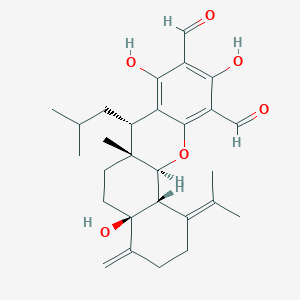

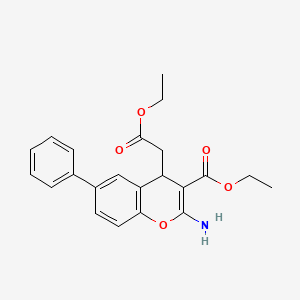
![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)

![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
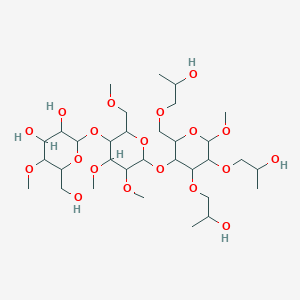
![(2R)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1261540.png)
